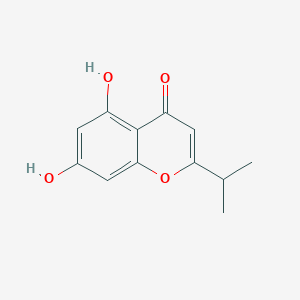

5,7-Dihydroxy-2-isopropylchromone

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-propan-2-ylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-6(2)10-5-9(15)12-8(14)3-7(13)4-11(12)16-10/h3-6,13-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFBRVLVWZEEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C=C(C=C2O1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Methodologies of 5,7 Dihydroxy 2 Isopropylchromone

Isolation from Plant Sources

The presence of 5,7-Dihydroxy-2-isopropylchromone has been documented in several plant genera. The following subsections detail its isolation from specific plant families.

While the direct isolation of this compound from the Syzygium genus has not been explicitly detailed in the reviewed literature, this genus belongs to the Myrtaceae family, which is known for producing a variety of chromones and related flavonoid compounds. For instance, studies on Pimenta dioica, another member of the Myrtaceae family, have led to the isolation of several new chromones. researchgate.netnih.gov Phytochemical analyses of various Syzygium species, such as Syzygium aqueum, have resulted in the isolation of other flavonoids, like 5,7-dihydroxy-6,8-dimethyl flavanone (B1672756). nih.gov These findings suggest that the chemical profile of the Syzygium genus is rich in phenolic compounds, and the presence of various chromone (B188151) structures within the broader Myrtaceae family indicates the potential for finding this compound or its close analogues in these plants.

The genus Hypericum is a confirmed natural source of this compound. A phytochemical investigation of Hypericum seniawinii successfully isolated this compound along with other known compounds. mdpi.com The genus Hypericum is well-documented as a source of a diverse array of bioactive compounds, including various chromones, xanthones, and flavonoids. mdpi.comnih.gov For example, a new chromanone derivative was isolated from Hypericum lissophloeus, and other studies have identified chromone C-glucosides in Hypericum elodeoides. researchgate.netnih.gov The isolation of this compound from H. seniawinii underscores the importance of this genus as a source for this particular class of compounds. mdpi.com

The genus Baeckea, also a member of the Myrtaceae family, is another significant source of chromone derivatives. While the direct isolation of this compound has been noted in the context of its glycosides, a closely related compound, 5-Hydroxy-2-isopropyl-7-methoxychromone, has been isolated from the aerial parts of Baeckea frutescens. researchgate.netnih.govresearchgate.net This plant is recognized for its rich phytochemical composition, which includes flavonoids, steroids, terpenoids, and phenols. semanticscholar.orgnih.gov Further studies on the ethanol (B145695) extract of the aerial parts of Baeckea frutescens have led to the isolation of new flavonoid and methylchromone (B1206851) glycosides. nih.gov The presence of the 2-isopropylchromone scaffold in this genus is well-established, making it a key source for these types of natural products.

Occurrence of Glycosidic Derivatives of this compound

In addition to its aglycone form, this compound also occurs in nature as glycosidic derivatives. These are molecules where one or more sugar components are attached to the chromone backbone. Specifically, this compound-8-β-d-glucoside has been isolated from the aerial parts of Hypericum japonicum. researchgate.net Furthermore, from the leaves of Baeckea frutescens, two C-glycosides have been identified: 6-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone and 8-β-C-glucopyranosyl-5,7-dihydroxy-2-isopropylchromone. researchgate.net The presence of these glycosides is significant as the sugar moiety can influence the solubility and biological availability of the parent chromone.

General Extraction and Purification Techniques in Natural Product Discovery

The isolation of this compound and its derivatives from plant sources relies on a series of well-established techniques in natural product chemistry. The general workflow begins with the extraction of the compound from the plant material, followed by fractionation and purification to yield the pure substance.

Extraction: The initial step typically involves the use of a solvent to extract the desired compounds from the dried and powdered plant material. The choice of solvent is crucial and is based on the polarity of the target compound. For chromones, which are moderately polar, methanol (B129727) or ethanol are commonly used solvents. nih.gov For instance, the isolation of a related flavanone from Syzygium aqueum utilized a continuous extraction with methanol. nih.govnih.gov

Fractionation and Chromatography: Following extraction, the crude extract, which is a complex mixture of numerous compounds, undergoes fractionation. This can be achieved through liquid-liquid partitioning, where the extract is separated between two immiscible solvents of differing polarities. researchgate.net

Further purification is accomplished using various chromatographic techniques. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. um.edu.my

Column Chromatography: This is a fundamental preparative technique used to separate the components of the extract on a larger scale. The extract is loaded onto a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel, and a solvent or a mixture of solvents (the mobile phase) is passed through the column to elute the compounds at different rates.

Thin-Layer Chromatography (TLC): TLC is often used as a rapid and inexpensive method to monitor the progress of the separation and to determine the optimal solvent system for column chromatography.

High-Performance Liquid Chromatography (HPLC): For final purification to obtain a highly pure compound, preparative HPLC is often employed. This technique uses high pressure to pass the solvent through a column with smaller particle sizes, resulting in a much higher resolution of the components.

The structure of the isolated pure compound is then determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Biosynthetic Pathways and Precursors of Chromones, Including 5,7 Dihydroxy 2 Isopropylchromone

Acetic Acid Pathway in Chromone (B188151) Biosynthesis

The acetic acid pathway, also known as the acetate (B1210297) pathway, is fundamental to the biosynthesis of a wide array of secondary metabolites, including chromones. mdpi.comnih.gov This pathway's central role is to provide the basic carbon units required for constructing the polyketide chain that will ultimately form the chromone ring system. The primary building block supplied by this pathway is acetyl-coenzyme A (acetyl-CoA).

In the context of chromone biosynthesis, acetyl-CoA serves two critical functions. First, it can act as the initial "starter unit" for the polyketide chain. Second, and more ubiquitously, it is carboxylated by the enzyme acetyl-CoA carboxylase to form malonyl-coenzyme A (malonyl-CoA). Malonyl-CoA serves as the primary "extender unit," with multiple molecules being sequentially added to the growing polyketide chain. nih.govnih.gov The biosynthesis of the 5,7-dihydroxychromone (B1664638) core typically involves the condensation of one starter molecule with several malonyl-CoA extender molecules. mdpi.com Therefore, the acetic acid pathway is the foundational route supplying the necessary precursors for the assembly of the chromone scaffold.

Intermediates and Cyclization Processes Leading to Chromone Structures

The formation of a specific chromone, such as 5,7-Dihydroxy-2-isopropylchromone, is determined by two key factors: the starter unit selected by the PKS enzyme and the subsequent cyclization of the polyketide intermediate.

The biosynthesis is initiated when the PKS selects a specific acyl-CoA starter unit. While acetyl-CoA is the common precursor for 2-methylchromones, the formation of a 2-isopropyl group necessitates the use of a branched-chain starter. Evidence from other plant Type III PKSs, such as Valerophenone Synthase which uses isobutyryl-CoA to produce compounds with branched-chain moieties, strongly suggests that isobutyryl-CoA serves as the starter unit for the biosynthesis of this compound. nih.govnih.gov

Once the isobutyryl-CoA starter unit is loaded onto the enzyme's active site cysteine, the process of chain elongation begins. Four molecules of malonyl-CoA, the extender units, are sequentially added. Each addition involves a decarboxylative Claisen condensation, extending the chain by two carbons and generating a β-keto group. This iterative process results in the formation of a linear isobutyryl-tetraketide intermediate, which remains bound to the enzyme as a thioester.

The final steps involve the cyclization of this reactive intermediate to form the bicyclic chromone structure. This is believed to occur in a two-step process:

Intramolecular C6-C1 Claisen-type condensation : The enzyme guides the folding of the linear polyketide chain, allowing for a nucleophilic attack from the carbon derived from the second extender unit (C6 position of the final ring) onto the carbonyl carbon of the starter unit (C1 position). This reaction forms the aromatic A-ring of the chromone.

Michael-type ring closure : Following the first cyclization, the pyrone C-ring is formed through a Michael-type conjugate addition, creating the heterocyclic ring and releasing the final product, this compound, from the enzyme. mdpi.commdpi.com

This sequence of starter unit selection, iterative extension, and controlled cyclization demonstrates how specific enzymes can generate significant structural diversity from a limited pool of simple precursors.

Chemical Synthesis and Derivatization Strategies for 5,7 Dihydroxy 2 Isopropylchromone and Analogues

Synthetic Approaches to the Chromone (B188151) Scaffold

The construction of the 5,7-dihydroxy-2-isopropylchromone backbone can be achieved through several established synthetic methodologies. The most prominent among these are the Baker-Venkataraman rearrangement and the Claisen-Schmidt condensation, both of which utilize readily available phenolic precursors.

A common starting material for the synthesis of 5,7-dihydroxy-substituted chromones is 2',4',6'-trihydroxyacetophenone (B23981). This precursor can be subjected to a series of reactions to yield the desired chromone structure. One of the most effective methods is the Baker-Venkataraman rearrangement . wikipedia.orgchemistry-reaction.com This reaction involves the base-catalyzed intramolecular rearrangement of a 2-acyloxyacetophenone to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to afford the chromone ring. wikipedia.orguclan.ac.uk

In a typical synthesis of a 2-substituted-5,7-dihydroxychromone, 2',4',6'-trihydroxyacetophenone is first acylated with an appropriate acyl chloride or anhydride (B1165640). For the synthesis of this compound, isobutyryl chloride or isobutyric anhydride would be used. The resulting ester undergoes the Baker-Venkataraman rearrangement in the presence of a base like potassium hydroxide (B78521) or sodium hydride to form the corresponding 1,3-diketone. chemistry-reaction.comorganic-chemistry.org Subsequent treatment with an acid, such as sulfuric acid or hydrochloric acid, promotes cyclodehydration to furnish the final chromone product. youtube.comnih.gov

Another versatile approach is the Claisen-Schmidt condensation , which is particularly useful for the synthesis of chalcones as precursors to chromones. core.ac.ukresearchgate.netrsc.org This reaction involves the condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative in the presence of a base. core.ac.uknih.gov For the synthesis of 2-isopropylchromone derivatives, a modified approach would be necessary, starting with the appropriate acetophenone and an aldehyde. The resulting chalcone (B49325) can then be cyclized to the chromone.

The table below summarizes key synthetic strategies for the chromone scaffold.

| Synthetic Method | Starting Materials | Key Intermediates | Reaction Conditions | Reference |

| Baker-Venkataraman Rearrangement | 2-Hydroxyacetophenone derivative, Acyl chloride/anhydride | 2-Acyloxyacetophenone, 1,3-Diketone | 1. Base (e.g., KOH, NaH) for rearrangement. 2. Acid (e.g., H₂SO₄) for cyclization. | wikipedia.orgchemistry-reaction.com |

| Claisen-Schmidt Condensation | Acetophenone derivative, Aldehyde derivative | Chalcone | Base (e.g., NaOH, KOH) for condensation. Subsequent cyclization. | core.ac.ukresearchgate.net |

| Soft-enolization Baker-Venkataraman Rearrangement | Dihydroxyacetophenone, Acyl chloride | 1,3-Diketone | Enables synthesis of complex chromones under milder conditions. | nih.gov |

Synthesis of Glycosidic and Other Structural Analogues

The synthesis of glycosidic analogues of this compound is of particular interest due to the potential for improved bioavailability and altered biological activity. The principles of regioselectivity discussed in the previous section are paramount in the synthesis of these glycosides.

O-Glycosylation:

The synthesis of O-glycosides of 5,7-dihydroxychromones typically involves the reaction of the chromone with an activated sugar donor, such as a glycosyl halide or a glycosyl trichloroacetimidate, in the presence of a suitable promoter.

Given the higher reactivity of the 7-hydroxyl group, direct glycosylation of this compound is expected to yield the 7-O-glycoside as the major product. This has been observed in the glycosylation of other 7-hydroxychromones. researchgate.net The Koenigs-Knorr reaction, which employs a glycosyl halide and a heavy metal salt promoter (e.g., silver carbonate or silver oxide), is a classic method for this transformation.

To synthesize the 5-O-glycoside, a protection-deprotection strategy is necessary, similar to that described for regioselective alkylation and acylation. The 7-hydroxyl group would first be protected, followed by glycosylation at the 5-position and subsequent removal of the protecting group at the 7-position.

The use of cultured plant cells has also been explored for the regioselective glycosylation of hydroxyflavones, which are structurally related to chromones. nih.gov Such biocatalytic methods can offer high regioselectivity under mild conditions.

The table below details the strategies for synthesizing glycosidic analogues.

| Target Glycoside | Synthetic Strategy | Glycosylation Method | Potential Sugar Donors | Reference |

| 7-O-Glycoside | Direct glycosylation | Koenigs-Knorr reaction | Acetobromoglucose | researchgate.net |

| 5-O-Glycoside | 7-OH protection, glycosylation, deprotection | Schmidt glycosylation | Glycosyl trichloroacetimidate | - |

| 7-O-Glycoside | Biocatalysis | Plant cell culture | - | nih.gov |

Biological Activities and Pharmacological Potential of 5,7 Dihydroxy 2 Isopropylchromone

Neuroprotective Effects in Cellular Injury Models

Research has highlighted the neuroprotective potential of 5,7-Dihydroxy-2-isopropylchromone's parent compound, 5,7-Dihydroxychromone (B1664638) (DHC), in cellular models of neurodegeneration. In a study utilizing SH-SY5Y neuroblastoma cells, pre-treatment with DHC was found to significantly protect against neuronal cell death and the generation of reactive oxygen species (ROS) induced by the neurotoxin 6-hydroxydopamine (6-OHDA). nih.gov

The protective mechanism of DHC involves the activation of the Nrf2/ARE signaling pathway, a critical pathway in the cellular defense against oxidative stress. DHC was shown to induce the translocation of Nrf2 to the nucleus, leading to the increased expression of antioxidant genes. nih.gov This suggests that this compound may share similar neuroprotective properties by mitigating oxidative stress and apoptosis in neuronal cells. The accumulation of hydrogen peroxide (H₂O₂), a form of oxidative stress, is also implicated in neurodegenerative diseases, and compounds that can protect against H₂O₂-induced damage are of significant interest. nih.gov

Antiviral Activities

The potential of chromone (B188151) derivatives and related compounds extends to antiviral applications, with research exploring their efficacy against various viral pathogens.

Activity against Specific Viral Strains (e.g., Epstein-Barr Virus)

The Epstein-Barr virus (EBV) is a human herpesvirus linked to several diseases. Research into antiviral agents against EBV has explored various compounds, including nucleoside analogs. nih.gov The 5'-triphosphates of several antiviral nucleoside analogs have demonstrated inhibitory effects on EBV DNA polymerase. nih.gov While direct studies on this compound against EBV are not widely available, the general interest in novel therapeutics for EBV continues to drive research into new classes of compounds. nih.gov

In Silico Investigations against Viral Proteins (e.g., SARS-CoV-2 Mpro, Spike RBDs)

In the search for effective treatments for viral diseases like COVID-19, computational or in silico studies have become a crucial tool for screening potential drug candidates. The main protease (Mpro) and the spike protein's receptor-binding domain (RBD) of SARS-CoV-2 are key targets for antiviral drugs. nih.govnih.gov In silico docking analyses have been performed on a variety of natural compounds to assess their binding affinity to these viral proteins. nih.gov While specific data for this compound is limited in the provided results, the methodology highlights a promising avenue for evaluating its potential antiviral activity against SARS-CoV-2 and other viruses. nih.gov

Interactive Data Table: Investigated Biological Activities

| Biological Activity | Model System | Key Findings | Potential Mechanism |

| Anti-inflammatory | RAW 264.7 Macrophages | Inhibition of nitric oxide and pro-inflammatory cytokine production. | Modulation of NF-κB and MAPK signaling pathways. nih.gov |

| Neuroprotection | SH-SY5Y Neuroblastoma Cells | Protection against oxidative stress-induced cell death. nih.gov | Activation of the Nrf2/ARE antioxidant pathway. nih.gov |

| Antiviral | In silico models (SARS-CoV-2) | Potential interaction with viral proteins like Mpro and Spike RBD. nih.govnih.gov | Inhibition of viral entry and replication. nih.gov |

Antioxidant Capacity and Oxidative Stress Mitigation

Direct studies on the antioxidant capacity of this compound are not readily found in existing research. However, the antioxidant properties of its parent compound, 5,7-dihydroxychromone, have been a subject of investigation. The presence of hydroxyl groups at the C5 and C7 positions of the chromone ring is a key structural feature known to contribute to the antioxidant activity of flavonoids. These groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress.

Research on other 5,7-dihydroxy-substituted flavonoids has consistently demonstrated their potential to scavenge various reactive oxygen species (ROS). For instance, studies on related flavones have shown that the 5,7-dihydroxy configuration is crucial for their antioxidant effects. It is therefore plausible that this compound would exhibit similar antioxidant properties. The isopropyl group at the C2 position may modulate this activity, potentially influencing the compound's lipophilicity and interaction with cellular membranes, but specific data to confirm this is currently unavailable.

Cytotoxic and Antiproliferative Studies in Cancer Cell Lines

There is a significant lack of direct evidence from studies investigating the cytotoxic and antiproliferative effects of this compound on cancer cell lines. To date, no published research has presented data, such as IC50 values, for this specific compound against any cancer cell line.

However, studies on the broader class of chromones have revealed potential anticancer activities. For example, various synthetic and natural chromone derivatives have been shown to induce apoptosis and inhibit cell proliferation in different cancer models. The 5,7-dihydroxylation pattern is often considered a favorable feature for cytotoxic activity in flavonoids. Without specific experimental data for the isopropyl derivative, any discussion on its potential anticancer effects remains speculative and would be based on the activities of structurally related compounds.

Antimicrobial and Antifungal Investigations

Antibacterial Spectrum

Specific data on the antibacterial spectrum of this compound is not available in the current scientific literature. Research on other chromone derivatives has indicated a range of antibacterial activities against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of bacterial enzymes or the disruption of cell membrane integrity. The presence of the 5,7-dihydroxy substitution is thought to play a role in this activity. However, without dedicated studies on the isopropyl derivative, its specific antibacterial profile remains unknown.

Antifungal Properties

Similar to its antibacterial properties, there is no specific research detailing the antifungal properties of this compound. The parent compound, 5,7-dihydroxychromone, has been shown to inhibit the growth of certain pathogenic fungi. For instance, it was found to inhibit the radial growth of Rhizoctonia solani and Sclerotium rolfsii with I50 values of 18 and 26 µM, respectively. nih.gov This suggests that the 5,7-dihydroxychromone scaffold possesses antifungal potential. The influence of the 2-isopropyl group on this activity has not been experimentally determined.

Enzyme Inhibitory Activities

Alpha-Glucosidase Inhibition

There is no direct evidence or published data on the alpha-glucosidase inhibitory activity of this compound. Alpha-glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down the absorption of carbohydrates from the small intestine. Many natural flavonoids have been identified as potent inhibitors of this enzyme.

Studies on other chromone derivatives have shown promising alpha-glucosidase inhibitory effects. The structural features of the chromone nucleus are believed to be important for binding to the active site of the enzyme. While it is conceivable that this compound could possess such activity, this has not been experimentally validated. Research on the extracts of Cudrania tricuspidata, which contains 5,7-dihydroxychromone, has demonstrated α-glucosidase inhibitory activity, but the specific contribution of each constituent was not delineated. nih.gov

Beta-Secretase (BACE1) Inhibition

Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), also known as β-secretase, is a key enzyme in the pathogenesis of Alzheimer's disease. nih.govnih.gov It is responsible for the initial cleavage of the amyloid precursor protein (APP), a step that leads to the formation of amyloid-β (Aβ) peptides. nih.gov The accumulation of these peptides in the brain is a hallmark of Alzheimer's disease. Therefore, inhibiting BACE1 is a primary therapeutic strategy to slow the progression of the disease. nih.govnih.gov While BACE1 is a promising drug target, complete inhibition can lead to undesirable side effects, highlighting the need for selective inhibitors. mpi-cbg.de

Research into the BACE1 inhibitory potential of this compound is an active area of investigation. Studies have shown that certain compounds can be designed to specifically target the disease-causing activity of BACE1, potentially minimizing side effects. mpi-cbg.de

Table 1: Research Findings on BACE1 Inhibition

| Compound/Extract | Target Enzyme | Key Findings |

| Not Specified | BACE1 | BACE1(-/-) mice exhibit retinal pathology, suggesting a critical role for BACE1 in retinal homeostasis. duke.eduresearchgate.net |

| Not Specified | BACE1 | Complete abolishment of BACE1 activity is associated with behavioral and physiological alterations in mice. mpi-cbg.de |

| Not Specified | BACE1 | Selective inhibition of BACE1 in the early endosomes, where it cleaves APP, is a potential therapeutic strategy. mpi-cbg.de |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) production. nih.gov It is also responsible for enzymatic browning in fruits and vegetables. nih.gov As such, tyrosinase inhibitors are of great interest to the cosmetic and food industries. nih.gov Various natural and synthetic compounds have been explored for their tyrosinase inhibitory activity. nih.gov

Studies have investigated the effects of various compounds on tyrosinase activity. For instance, curcumin-inspired compounds have been shown to inhibit tyrosinase, with some demonstrating significant activity at low concentrations. mdpi.com The inhibitory mechanism can vary, with some compounds acting as competitive inhibitors while others exhibit mixed-type inhibition. mdpi.com

Table 2: Research Findings on Tyrosinase Inhibition

| Compound/Extract | Target Enzyme | Inhibition Type | IC₅₀ Values | Key Findings |

| Curcumin-inspired compounds | Tyrosinase | Mixed | 11-24 nM (electrochemical) | Compound 7 was the most effective in inhibiting melanogenesis. mdpi.com |

| Isoflavone derivatives | Tyrosinase | Competitive/Irreversible | 5.23 - 11.21 µM | Hydroxyl groups at C7 and C8 positions are important for inhibitory activity. nih.gov |

| Flavones | Tyrosinase | Mixed | 0.11 mM (Baicalein) | Baicalein showed a mix-type inhibition. nih.gov |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is an essential enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE leads to an increase in acetylcholine levels, which is a therapeutic approach for conditions like Alzheimer's disease. researchgate.net The active site of AChE is complex, with a catalytic site and a peripheral anionic site (PAS), both of which can be targeted by inhibitors. nih.gov

Derivatives of isochroman-4-one (B1313559) have been synthesized and evaluated for their anti-AChE activity. mdpi.com Some of these compounds have shown potent inhibition, acting as dual-binding inhibitors that interact with both the catalytic and peripheral sites of the enzyme. mdpi.com Natural products have also been a source of AChE inhibitors, with compounds like dihydrotanshinone (B163075) I and territrem B showing high affinity for the enzyme. nih.gov

Table 3: Research Findings on Acetylcholinesterase (AChE) Inhibition

| Compound/Extract | Target Enzyme | Inhibition Type | IC₅₀ Value | Key Findings |

| Isochroman-4-one derivatives | Acetylcholinesterase (AChE) | Dual-binding | Not Specified | Compound 10a showed potent anti-AChE activity and moderate antioxidant activity. mdpi.com |

| Dihydrotanshinone I | Acetylcholinesterase (AChE) | P-site specific | Not Specified | Binds specifically to the peripheral site of AChE. nih.gov |

| Territrem B | Acetylcholinesterase (AChE) | P-site and A-site spanning | Not Specified | Spans the peripheral and acylation sites of AChE. nih.gov |

| Echinochrome A | Acetylcholinesterase (AChE) | Irreversible, uncompetitive | 16.4 µM | Showed dose-dependent anti-AChE activity. mdpi.com |

Other Noteworthy Biological Responses

Coagulant Activity

The coagulant activity of this compound has not been extensively studied. However, research into related compounds and their effects on coagulation is ongoing.

Potential for Antiparasitic or Insecticidal Applications

The potential for this compound in antiparasitic or insecticidal applications is an emerging area of research. While direct studies on this specific compound are limited, related natural products have shown promise. For example, methanolic extracts of Eucalyptus citriodora containing various bioactive compounds have demonstrated insecticidal activity against Tribolium castaneum. researchgate.net

Mechanisms of Action of 5,7 Dihydroxy 2 Isopropylchromone in Biological Systems

Molecular Target Identification and Ligand-Protein Interactions

The precise molecular targets of 5,7-dihydroxy-2-isopropylchromone are an area of ongoing research. Currently, there is limited information available that definitively identifies the primary protein binding partners of this compound. While its downstream effects on various signaling pathways are being elucidated, the initial direct interactions at the molecular level remain to be fully characterized.

Future research employing techniques such as affinity chromatography and molecular docking studies specific to this compound will be crucial in identifying its direct molecular targets. Understanding these initial ligand-protein interactions is essential for a complete comprehension of its mechanism of action.

Signaling Pathway Modulation

A significant mechanism through which this compound exerts its biological effects is by modulating key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. nih.gov

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of inducers like this compound, this interaction is disrupted. Research indicates that this compound promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE, a specific sequence in the promoter region of various antioxidant and cytoprotective genes. This binding event initiates the transcription of these genes, leading to an enhanced cellular defense system. nih.gov

Key genes upregulated by the activation of the Nrf2/ARE pathway by this compound include:

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties. nih.gov

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and their derivatives, preventing the generation of reactive oxygen species. nih.gov

Glutamate-Cysteine Ligase Catalytic Subunit (GCLc): The rate-limiting enzyme in the synthesis of glutathione (B108866), a major intracellular antioxidant. nih.gov

The table below summarizes the key molecular events in the modulation of the Nrf2/ARE signaling pathway by this compound.

| Molecular Event | Effect of this compound | Outcome |

| Nrf2-Keap1 Interaction | Disruption of the complex | Nrf2 is stabilized and accumulates |

| Nrf2 Localization | Translocation from the cytoplasm to the nucleus | Nrf2 can access its target genes |

| Nrf2-ARE Binding | Increased binding activity | Activation of gene transcription |

| Target Gene Expression | Upregulation of HO-1, NQO1, and GCLc | Enhanced antioxidant defense |

Cellular Process Regulation (e.g., Apoptosis, Autophagy)

This compound has been shown to regulate the fundamental cellular process of apoptosis, or programmed cell death. Specifically, it exhibits anti-apoptotic properties by intervening in the caspase cascade, a crucial component of the apoptotic machinery. nih.gov

Studies have demonstrated that pretreatment with this compound can significantly inhibit apoptosis induced by cellular stressors. nih.gov This inhibition is achieved through the modulation of key apoptotic proteins. The compound has been observed to decrease the expression of activated (cleaved) forms of initiator and executioner caspases. nih.gov

The key anti-apoptotic effects of this compound are detailed in the table below:

| Apoptotic Protein | Effect of this compound | Functional Consequence |

| Caspase-9 | Inhibition of activation (cleavage) | Blocks the initiation of the intrinsic apoptotic pathway |

| Caspase-3 | Inhibition of activation (cleavage) | Prevents the execution phase of apoptosis |

| PARP (Poly (ADP-ribose) polymerase) | Inhibition of cleavage | Maintains DNA repair and genomic stability |

| Bax | Downregulation of expression | Reduces pro-apoptotic signaling |

| Bcl-2 | Upregulation of expression | Enhances anti-apoptotic defense |

The role of this compound in other cellular processes, such as autophagy, is not yet well-documented and requires further investigation.

Role in Oxidative Stress Cascades

This compound plays a significant role in mitigating oxidative stress by directly influencing oxidative stress cascades. Its primary mechanism in this regard is the reduction of intracellular reactive oxygen species (ROS) levels. nih.gov

ROS, such as the superoxide (B77818) anion and hydrogen peroxide, are byproducts of normal cellular metabolism. However, when produced in excess, they can lead to oxidative damage to cellular components, including lipids, proteins, and DNA. This compound has been shown to effectively down-regulate the excessive generation of ROS induced by various toxins. nih.gov This protective effect is closely linked to its ability to activate the Nrf2/ARE pathway, as described in section 6.2, which leads to the upregulation of a battery of antioxidant enzymes.

The table below summarizes the impact of this compound on key components of oxidative stress cascades.

| Component | Effect of this compound | Overall Impact on Oxidative Stress |

| Reactive Oxygen Species (ROS) | Significant reduction in intracellular levels | Attenuation of oxidative damage |

| Heme Oxygenase-1 (HO-1) Activity | Increased expression and activity | Enhanced antioxidant capacity |

| NAD(P)H Quinone Dehydrogenase 1 (NQO1) Activity | Increased expression and activity | Improved detoxification of pro-oxidant molecules |

| Glutamate-Cysteine Ligase (GCL) Activity | Increased expression of the catalytic subunit (GCLc) | Boosted synthesis of glutathione (GSH) |

Structure Activity Relationship Sar Studies of 5,7 Dihydroxy 2 Isopropylchromone Analogues

Influence of Substituent Groups on Biological Potency (e.g., C-2, C-5, C-7)

The biological activity of 5,7-dihydroxy-2-isopropylchromone analogues is significantly modulated by the nature and position of substituent groups on the chromone (B188151) core. Key positions for modification include the C-2, C-5, and C-7 positions.

The substituent at the C-2 position plays a crucial role in determining the biological potency. While direct and extensive SAR studies on the isopropyl group in this compound are limited, research on related chromones and flavones indicates that the size and nature of the C-2 substituent are critical. For instance, in a study on 5-hydroxy-7-methoxychromone analogues, variations in the C-2 alkyl side-chain were shown to impact their toxicity against brine shrimp (Artemia salina). nih.gov This suggests that the isopropyl group in this compound is a key determinant of its biological activity profile.

Role of Hydroxyl Moieties in Binding Affinity and Activity

The hydroxyl groups at the C-5 and C-7 positions of the chromone ring are fundamental to the biological activity of these compounds, contributing significantly to their binding affinity with various biological targets. These hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with amino acid residues in the active sites of enzymes and receptors.

Studies on related flavonoid structures have consistently highlighted the importance of the 5,7-dihydroxy substitution pattern for various biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects. For example, the antioxidant properties of flavonoids are often attributed to the presence of these hydroxyl groups, which can chelate metal ions and scavenge free radicals.

In the context of antiproliferative activity, the 5,7-dihydroxy arrangement is a common feature in many active natural flavonoids. Research on 5,7-dihydroxyflavones has shown that these hydroxyl groups are important for their ability to inhibit the proliferation of cancer cells. nih.gov While direct studies on this compound are scarce, the established importance of these hydroxyls in related compounds strongly suggests they are critical for its biological activity.

Computational Approaches to SAR Elucidation (e.g., Molecular Docking, Molecular Dynamics Simulations)

Computational methods are invaluable tools for elucidating the SAR of this compound analogues at a molecular level. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the binding modes and interactions of these compounds with their biological targets.

Molecular docking studies can predict the preferred orientation of a ligand when bound to a receptor, allowing for the identification of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. For instance, in a study on fluorescent 5,7-dihydroxy-4-propyl-2H-chromen-2-one derivatives, which are structurally related to the target compound, molecular docking was used to investigate their binding to the ATP binding pocket of DNA gyrase B. researchgate.net This type of analysis helps to rationalize the observed biological activities and guide the design of more potent analogues.

Molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex, revealing information about the conformational changes and stability of the binding interactions over time. While specific MD simulation studies on this compound were not found, this technique is widely applied in drug discovery to refine docking poses and estimate binding free energies.

These computational approaches, when combined with experimental data, offer a powerful strategy for understanding the complex SAR of this class of compounds.

Correlating Structural Features with Specific Pharmacological Profiles

The ultimate goal of SAR studies is to establish clear correlations between specific structural features of this compound analogues and their resulting pharmacological profiles. This understanding is essential for the targeted design of compounds with desired therapeutic effects.

For example, studies on related 5,7-dihydroxyflavanone (B1678386) derivatives have shown that the introduction of halogenated substituents can enhance antimicrobial activity. nih.gov This suggests that similar modifications to the this compound scaffold could be a viable strategy for developing new antimicrobial agents.

Furthermore, research on 5,7-dihydroxyflavones has linked specific substitution patterns to antiproliferative activity against cancer cell lines. nih.gov By systematically modifying the substituents at the C-2, C-5, and C-7 positions of this compound and evaluating their effects on various cancer cell lines, it may be possible to identify analogues with improved potency and selectivity.

The table below summarizes the biological activities of some compounds structurally related to this compound, illustrating how minor structural changes can lead to different pharmacological outcomes.

| Compound Name | Structure | Biological Activity | Reference |

| 5-Hydroxy-2-isopropyl-7-methoxychromone | Toxic to brine shrimp (Artemia salina) | nih.gov | |

| 5,7-Dihydroxyflavone (Chrysin) | Antiproliferative activity in HL-60 cells | nih.gov | |

| Luteolin | Antiproliferative activity in HL-60 cells | nih.gov | |

| 5,7-Dihydroxy-4-propyl-3-(4-bromophenyl)-2H-chromen-2-one | Antimicrobial and cytotoxic activity | researchgate.net | |

| 3'-Bromo-5,7-dihydroxyflavanone | Antimicrobial activity | nih.gov |

This information, while not directly on this compound, provides a strong foundation for inferring its potential pharmacological profiles and for guiding future research into its therapeutic applications.

Preclinical Research and Translational Potential of 5,7 Dihydroxy 2 Isopropylchromone

In Vitro Efficacy Assessments in Relevant Biological Models

Comprehensive in vitro studies are crucial for determining the potential therapeutic efficacy of a compound. Such studies typically involve testing the compound across a range of concentrations in various cell-based models to assess its biological effects. For a compound like 5,7-Dihydroxy-2-isopropylchromone, this could include evaluating its anti-inflammatory effects in macrophage cell lines stimulated with inflammatory agents, or its cytotoxic activity against various cancer cell lines.

However, a thorough review of scientific databases reveals a lack of specific studies detailing the in vitro efficacy of this compound. While research on other 5,7-dihydroxychromone (B1664638) derivatives exists, direct extrapolation of these findings to the isopropyl-substituted compound would be scientifically unsound without dedicated experimental evidence.

Pharmacokinetic Investigations of Chromone (B188151) Derivatives

The preclinical development of any potential drug candidate heavily relies on understanding its pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Studies

No specific data on the absorption and distribution of this compound is currently available. Generally, the physicochemical properties of a chromone derivative, such as its lipophilicity and molecular size, will influence its absorption rates and distribution patterns in the body.

Metabolism Pathways

Information regarding the metabolic pathways of this compound is not documented in the scientific literature. Metabolism studies are vital to identify the enzymes responsible for breaking down the compound and to characterize its metabolites, which may have their own biological activities or toxicities.

Excretion Profiles

Similarly, there is no available information on the excretion profile of this compound. These studies are necessary to understand how the compound and its metabolites are eliminated from the body, which is a critical factor in determining dosing regimens and assessing the potential for accumulation.

Toxicological Profiles and Safety Assessment for Related Chromones

The safety of a compound is a paramount concern in drug development. Toxicological studies are performed to identify potential adverse effects. For chromone derivatives, these assessments would typically include cytotoxicity assays in normal cell lines and, eventually, in vivo toxicity studies in animal models. Due to the absence of published research on this compound, its toxicological profile remains unknown.

Emerging Therapeutic Applications and Lead Compound Development

The potential of this compound as a lead compound for the development of new therapeutics is yet to be explored. The process of lead compound development involves identifying a promising molecule and then systematically modifying its structure to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. Without initial data on its biological activity, such development cannot be initiated.

Advanced Analytical Methodologies for the Characterization and Quantification of 5,7 Dihydroxy 2 Isopropylchromone

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of novel and known chemical entities. By interacting with electromagnetic radiation, molecules like 5,7-Dihydroxy-2-isopropylchromone produce unique spectral fingerprints that reveal their precise atomic composition and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to confirm its proposed structure.

In ¹H NMR, the chemical shifts, splitting patterns (multiplicity), and integration values of the proton signals would correspond to the different types of protons in the molecule. For instance, the aromatic protons on the chromone (B188151) ring would appear in a distinct region of the spectrum compared to the protons of the isopropyl group. The hydroxyl protons would also have characteristic signals.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal, and the chemical shifts would be indicative of the carbon's chemical environment (e.g., aromatic, carbonyl, aliphatic).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Singlet | 1H | 5-OH |

| ~10.8 | Singlet | 1H | 7-OH |

| ~6.4 | Doublet | 1H | H-8 |

| ~6.3 | Doublet | 1H | H-6 |

| ~6.1 | Singlet | 1H | H-3 |

| ~3.2 | Septet | 1H | CH-(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| ~182 | C-4 (Carbonyl) |

| ~165 | C-7 |

| ~163 | C-2 |

| ~162 | C-5 |

| ~158 | C-9 |

| ~110 | C-3 |

| ~105 | C-10 |

| ~99 | C-6 |

| ~94 | C-8 |

| ~34 | C H-(CH₃)₂ |

Mass Spectrometry (MS), including High-Resolution Electrospray Ionization MS (HR-ESI-MS)

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides highly accurate mass measurements.

For this compound, HR-ESI-MS would be used to determine its exact molecular weight. This technique would involve ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The high resolution allows for the differentiation of compounds with very similar molecular weights, enabling the confident determination of the elemental formula.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) is a spectroscopic technique that is particularly useful for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, certain derivatives or related natural products with stereocenters would be amenable to ECD analysis. The technique measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules. The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms and can be compared with computationally predicted spectra to assign the absolute stereochemistry.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating the compound of interest from a complex mixture and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for the separation, identification, and quantification of compounds. A typical HPLC method for this compound would be a reversed-phase method.

Method development would involve optimizing several parameters:

Stationary Phase: A C18 column is a common choice for non-polar to moderately polar compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) would likely be employed.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector would be suitable, as the chromone structure contains a chromophore that absorbs UV light. The wavelength of maximum absorbance (λmax) would be determined and used for quantification.

Validation of the developed HPLC method is crucial to ensure its reliability. This would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Applications in Biological Matrix Analysis

Once a validated HPLC method is established, it can be applied to quantify this compound in complex biological matrices such as plasma, urine, or tissue homogenates. This is critical for pharmacokinetic and metabolic studies.

The analysis of biological samples typically requires an additional sample preparation step to remove interfering substances like proteins and salts. This may involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE). The goal is to obtain a clean extract containing the analyte of interest, which can then be injected into the HPLC system for quantification. The use of an internal standard is also common practice to improve the accuracy and precision of the quantification in complex matrices.

Future Research Directions and Perspectives for 5,7 Dihydroxy 2 Isopropylchromone

Elucidation of Novel Biological Activities

The foundational bioactivities of compounds structurally related to 5,7-Dihydroxy-2-isopropylchromone suggest a promising, yet largely unexplored, therapeutic potential. A closely related compound, 5,7-dihydroxychromone (B1664638) (DHC), has demonstrated notable antifungal activity against soil pathogens like Rhizoctonia solani and Sclerotium rolfsii, as well as phytotoxic effects on various plants. Furthermore, an analogue, 5-hydroxy-2-isopropyl-7-methoxychromone, has shown toxicity towards brine shrimp (Artemia salina), indicating potential cytotoxic capabilities.

Future research should systematically screen this compound for a wider range of biological activities. Based on the activities of similar flavonoid and chromone (B188151) structures, promising areas for investigation include:

Anticancer Activity: Derivatives of 5,7-dihydroxy-coumarin have been evaluated for their cytotoxic activity against human cancer cell lines. This precedent warrants a thorough investigation of this compound against a panel of cancer cells.

Antimicrobial Properties: Beyond the antifungal effects seen in its analogue, the compound should be tested against a broad spectrum of pathogenic bacteria and viruses.

Anti-inflammatory Effects: Many flavonoids are known to possess anti-inflammatory properties. Investigating the ability of this chromone to modulate inflammatory pathways could reveal its potential for treating chronic inflammatory diseases.

Neuroprotective Potential: The role of chromone derivatives in neurodegenerative disorders is an emerging field. Studies to determine if this compound can protect neuronal cells from oxidative stress and other insults are highly warranted.

Development of Advanced Synthetic Routes for High-Purity Derivatives

The availability of high-purity compounds is essential for accurate biological testing and further development. The synthesis of a related analogue, 5-hydroxy-2-isopropyl-7-methoxychromone, has been achieved starting from 2',4',6'-trihydroxyacetophenone (B23981). While this provides a foundational methodology, future research should focus on developing more advanced, efficient, and scalable synthetic strategies.

Key directions for synthetic research include:

Q & A

Basic Research Question

- High-Performance Liquid Chromatography (HPLC) : C18 columns with mobile phases of acetonitrile/water (70:30, v/v) and UV detection at 254 nm .

- Thin-Layer Chromatography (TLC) : Silica gel plates using ethyl acetate:hexane (3:7) for rapid purity checks (Rf ≈ 0.45) .

- Quantitative NMR (qNMR) : DMSO-d₆ as solvent, with maleic acid as an internal standard for absolute quantification .

How do glucosyl derivatives alter the pharmacokinetic properties of this compound?

Advanced Research Question

Glycosylation (e.g., 8-β-D-glucoside derivatives) enhances bioavailability by:

- Increasing hydrophilicity : LogP reductions from 2.1 (parent compound) to −0.5 (glucoside) improve aqueous solubility .

- Enzymatic hydrolysis studies : Use β-glucosidase to assess release rates of the aglycone in simulated intestinal fluid (37°C, pH 6.8) .

In vitro Caco-2 permeability assays show glucosides exhibit 3-fold higher transport efficiency compared to the parent compound .

What are the best practices for evaluating antioxidant mechanisms of this compound?

Advanced Research Question

Mechanistic studies should combine:

- Radical scavenging assays : DPPH (IC₅₀ ~12 μM) and ABTS (IC₅₀ ~15 μM) with Trolox as a reference .

- Electrochemical analysis : Cyclic voltammetry to measure oxidation potentials (Epa ≈ 0.45 V vs. Ag/AgCl), correlating with electron-donating capacity .

- Cellular ROS assays : Use H₂O₂-stressed HepG2 cells with DCFH-DA fluorescence to quantify intracellular ROS inhibition .

How can researchers mitigate batch-to-batch variability in this compound synthesis?

Advanced Research Question

Variability arises from:

- Isomer formation : Monitor reaction intermediates via TLC and optimize reaction time (e.g., 6–8 hours for complete cyclization) .

- Crystallization conditions : Use seed crystals and controlled cooling rates (1°C/min) to ensure uniform crystal morphology .

Batch consistency is validated through HPLC purity (>98%) and melting point reproducibility (±1°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.